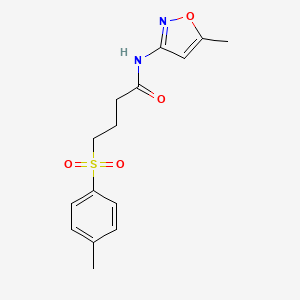

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-methylisoxazol-3-yl)-4-tosylbutanamide” is a chemical compound that has been studied for its potential applications in various fields . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of N1,N3-bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of this compound, such as acidity and basicity, can be inferred from studies on similar compounds.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Isoxazole derivatives, including those similar to N-(5-methylisoxazol-3-yl)-4-tosylbutanamide, are synthesized and analyzed for their complex structures and potential applications in various scientific fields. For instance, the study by Çelik et al. (2007) focused on the synthesis and crystallographic structure studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, providing insights into the molecular arrangements and potential reactivity of such compounds (Çelik, Ulusoy, Taş, & İde, 2007).

Antibacterial and Antimicrobial Activities

Several studies have explored the antibacterial and antimicrobial properties of isoxazole derivatives. Kakkerla, Vaddiraju, & Merugu (2016) synthesized a series of isoxazolyl Schiff's bases from N-(5-methyl-3-isoxazolyl)-3oxobutanamide and investigated their antibacterial activity, revealing that some compounds showed significant activity against various bacterial strains (Kakkerla, Vaddiraju, & Merugu, 2016). This suggests the potential use of similar compounds in developing new antibacterial agents.

Biodegradation and Environmental Applications

The biodegradation of sulfamethoxazole, a compound structurally related to this compound, highlights the environmental implications of these substances. Mulla et al. (2018) investigated the degradation of sulfamethoxazole by bacteria from different origins, identifying by-products and enzymes involved in the degradation process, which could inform the environmental management of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).

Wirkmechanismus

Zukünftige Richtungen

Future research could focus on further exploring the potential applications of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide in various fields. The flexibility of the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEYSXXUBCIBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)

![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2809082.png)